N-Phenyl-2-fluoro-5-nitrobenzamide
Overview
Description
N-Phenyl-2-fluoro-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide, a fluorine atom at the 2-position, and a nitro group at the 5-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2-fluoro-5-nitrobenzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amide product. The general reaction scheme is as follows:
Starting Materials: 2-fluoro-5-nitrobenzoic acid and aniline.
Coupling Agent: Carbodiimide (e.g., N,N’-dicyclohexylcarbodiimide, DCC).
Solvent: Common solvents include dichloromethane or dimethylformamide.
Reaction Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, especially when handling reactive intermediates. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: N-Phenyl-2-fluoro-5-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-fluoro-5-nitrobenzoic acid and aniline.
Scientific Research Applications
N-Phenyl-2-fluoro-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Phenyl-2-fluoro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.
Comparison with Similar Compounds
N-Phenyl-2-fluoro-5-nitrobenzamide can be compared with other similar compounds such as:
N-Phenyl-2-chloro-5-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-Phenyl-2-fluoro-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-Phenyl-2-fluoro-5-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in the combination of the nitro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-fluoro-5-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQYDXVENQLFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431989 | |
Record name | N-Phenyl-2-fluoro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152-36-9 | |
Record name | N-Phenyl-2-fluoro-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.